N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-12-18(13(2)24)29-20(21-12)22-19(25)14-5-4-6-15(11-14)23-30(26,27)17-9-7-16(28-3)8-10-17/h4-11,23H,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLZMQZTBVQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The 4-methoxyphenylsulfonyl chloride is reacted with the amine group of the thiazole derivative to form the sulfonamide linkage.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies, particularly against various bacterial strains. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies on related thiazole derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1 | S. aureus | 1.27 µM |
| N8 | E. coli | 1.43 µM |
| N22 | Klebsiella pneumoniae | 2.60 µM |
These findings suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, making this class of compounds a valuable area for further research.
Anticancer Potential
N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide has also been evaluated for its anticancer properties. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation effectively. For example, certain derivatives have been tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
The selectivity index of these compounds indicates a favorable therapeutic window, suggesting they could be safer alternatives in cancer treatment.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1: A study involving a series of thiazole-based compounds demonstrated their ability to inhibit dihydrofolate reductase, an enzyme critical for purine synthesis, thereby showing potential as antimicrobial agents .
- Case Study 2: Another investigation assessed the in vivo efficacy of thiazole derivatives against Mycobacterium tuberculosis, indicating that these compounds could serve as new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, leading to their death.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Spectroscopic and Analytical Data
- IR Spectroscopy:
- The target compound’s acetyl group (C=O stretch ~1670–1700 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹, N-H ~3300 cm⁻¹) would align with trends in (C=O at 1663–1682 cm⁻¹, S=O at ~1250 cm⁻¹) .
- Absence of thiol (S-H ~2500 cm⁻¹) in confirms sulfonamide stability, a feature likely shared by the target compound .
- NMR Spectroscopy:
- The 4-methoxyphenyl group would show a singlet at ~3.8 ppm (OCH₃) and aromatic protons between 7.0–8.0 ppm, similar to phenylsulfonyl derivatives in .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and sulfonamide formation. The compound can be synthesized through the following general steps:
- Formation of the Thiazole Ring : Starting from 4-methylthiazole, acetylation is performed to introduce the acetyl group at the 5-position.
- Benzamide Formation : The thiazole derivative is then reacted with a suitable amine to form the benzamide linkage.
- Sulfonamide Coupling : Finally, the methoxyphenylsulfonamide moiety is introduced through nucleophilic substitution.
Antioxidant Activity
Research has shown that compounds containing thiazole rings exhibit significant antioxidant properties. For instance, derivatives with similar structures have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. The presence of electron-donating groups enhances their radical scavenging ability, suggesting that this compound may also possess notable antioxidant activity .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been documented extensively. Studies indicate that compounds with thiazole motifs demonstrate activity against various bacterial strains. For example, derivatives related to this compound have shown inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been evaluated for their AChE inhibitory activity, revealing promising results. The inhibition mechanism was elucidated through molecular docking studies that indicated strong binding affinity to the active site of AChE .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Synthesis: Utilize a multi-step approach, starting with the preparation of the thiazole core (e.g., 5-acetyl-4-methylthiazol-2-amine) via condensation of thiourea derivatives with α-haloketones. Subsequent sulfonamide formation can be achieved by reacting the amine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride), solvent choice (e.g., DMF for solubility), and temperature (room temperature to 80°C). Monitor reaction progress via TLC or HPLC .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
Q. What intermolecular interactions stabilize the crystal structure of this compound?
Methodological Answer:
- Hydrogen Bonding: The sulfonamide group (N–H) may form hydrogen bonds with electron-rich atoms (e.g., carbonyl oxygen or thiazole nitrogen) to create dimeric or chain-like structures .
- π-π Stacking: The benzamide and thiazole moieties can engage in aromatic stacking, influencing crystal packing and stability .
- Validation: Perform single-crystal X-ray diffraction (SCXRD) using software like Phaser for structure solution and refinement .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structural analysis?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation to improve data quality. Collect multiple datasets at low temperatures (e.g., 100 K) to reduce thermal motion .
- Refinement: Employ software like PHENIX or SHELXL to model disordered regions. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
- Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm molecular connectivity .
Q. What strategies address discrepancies in bioactivity data between synthesized batches?
Methodological Answer:
- Purity Assessment: Re-analyze batches via HPLC (≥95% purity threshold) and elemental analysis. Trace impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity results .
- Solvent Effects: Test solubility in DMSO or saline to ensure consistent dissolution across batches. Precipitation or aggregation may reduce apparent activity .
- Biological Replicates: Perform dose-response assays in triplicate using standardized cell lines (e.g., HeLa or MCF-7 for anticancer studies) .
Q. How can computational modeling predict the compound’s binding affinity for target enzymes (e.g., tyrosinase or PFOR)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., PFOR’s amide-binding pocket) .
- MD Simulations: Run 100-ns simulations (e.g., with GROMACS) to assess binding stability. Analyze hydrogen bond occupancy and RMSD values .
- Validation: Compare predictions with experimental IC50 values from enzyme inhibition assays .
Q. What experimental designs mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions: Store in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation or hydrolysis of the acetyl or sulfonamide groups .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC. Add stabilizers (e.g., BHT for radical scavenging) if needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
